6-Aminofluorescein

Catalog No.
S594647
CAS No.
51649-83-3
M.F
C₂₀H₁₃NO₅
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminofluorescein

CAS Number

51649-83-3

Product Name

6-Aminofluorescein

IUPAC Name

5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C₂₀H₁₃NO₅

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2

InChI Key

YOAWSYSKQHLFPM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Synonyms

6-Aminofluorescein; 6-Amino-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one;

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

6-Aminofluorescein is a synthetic organic compound characterized by its vibrant fluorescent properties, making it a valuable tool in various scientific fields. Its chemical structure is derived from fluorescein, with an amino group positioned at the sixth carbon of the xanthene ring system. This modification enhances its solubility and fluorescence intensity, enabling its application as a fluorescent marker in biological and chemical research .

6-Aminofluorescein itself doesn't have a known mechanism of action in biological systems. Its primary function is as a labeling tag. Once conjugated to a biomolecule, 6-AF allows researchers to exploit the fluorescence properties of the fluorescein moiety for detection and analysis. The fluorescence intensity of 6-AF can be measured using fluorescence microscopes or fluorescence plate readers, allowing scientists to quantify the labeled biomolecules or track their movement within cells [].

6-Aminofluorescein is generally considered a safe compound for research purposes when handled according to proper laboratory protocols. However, it is recommended to wear gloves and protective eyewear while handling it, as with most laboratory chemicals [].

Current Research and Applications

6-Aminofluorescein finds applications in various areas of biological research, including:

  • Immunofluorescence: Labeling antibodies for visualizing specific antigens in tissues [].
  • Protein tracking: Conjugating 6-AF to proteins to study their localization and interactions within cells [].
  • Liposome labeling: Labeling liposomes (fatty sphere carriers) for drug delivery studies.

Fluorescent Labeling Reagent

6-Aminofluorescein is a molecule used in scientific research as a fluorescent labeling reagent. This means it can be attached to other molecules, such as proteins or nanoparticles, to make them easier to track and visualize. The attached 6-Aminofluorescein molecule emits light when exposed to specific wavelengths, allowing scientists to identify its location within a cell or other complex environment.

One example of its use is labeling fullerene-based liposomes, also known as buckysomes. These are nanostructures that can be used to deliver drugs or other molecules to specific targets in the body. By attaching 6-Aminofluorescein to buckysomes, scientists can track their movement and distribution within an organism. Source: Sigma-Aldrich:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making 6-Aminofluorescein a weak base.
  • Reduction Reactions: 6-Aminofluorescein can undergo reduction to yield other derivatives, such as 6-hydroxyfluorescein under specific conditions .

6-Aminofluorescein exhibits significant biological activity, particularly in the realm of bioimaging and cellular studies. Its fluorescence allows for the visualization of cellular processes, such as:

  • Cellular Uptake Studies: It can be used to track the uptake of various substances in living cells.
  • Reactive Oxygen Species Detection: The compound can act as a probe for detecting reactive oxygen species, which are crucial in oxidative stress studies .
  • Labeling Biomolecules: Its fluorescent properties enable it to label proteins and nucleic acids for imaging applications.

The synthesis of 6-Aminofluorescein typically involves several steps:

  • Starting Material: The synthesis begins with fluorescein or its derivatives.
  • Nitration: Fluorescein is nitrated to introduce nitro groups.
  • Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

This multi-step process allows for the selective introduction of the amino group while maintaining the integrity of the fluorescein structure .

6-Aminofluorescein has diverse applications across various fields:

  • Fluorescent Probes: It serves as a fluorescent probe in biological assays to study cellular processes.
  • Diagnostic Tools: Used in medical diagnostics for imaging and detecting specific biomolecules.
  • Research Tool: Employed in biochemical research to visualize cellular structures and functions.

Interaction studies involving 6-Aminofluorescein focus on its behavior in biological systems:

  • Binding Affinity: Research has shown that 6-Aminofluorescein can bind to proteins and nucleic acids, facilitating its use as a labeling agent.
  • Fluorescence Resonance Energy Transfer (FRET): It can be used in FRET studies to explore molecular interactions within cells.

These studies highlight its potential as a versatile tool for understanding complex biological interactions .

Several compounds share structural similarities with 6-Aminofluorescein, each possessing unique properties:

Compound NameStructure SimilarityUnique Features
FluoresceinCore xanthene structureWidely used as a general fluorescent dye
5-AminofluoresceinSimilar core structureDifferent amino group position affects reactivity
Rhodamine BXanthene derivativeHigher stability but lower fluorescence intensity
2-Amino-3-hydroxyflavoneFlavonoid structureExhibits different biological activities

These compounds are often compared based on their fluorescence characteristics, reactivity, and applications in biological systems. 6-Aminofluorescein stands out due to its enhanced solubility and fluorescence intensity, making it particularly suitable for live-cell imaging applications .

Traditional Nitration-Reduction Pathways in Fluorescein Derivative Synthesis

The conventional approach to synthesizing 6-aminofluorescein involves a two-step nitration-reduction process. Initially, fluorescein undergoes nitration to introduce nitro groups at specific positions on the molecule, followed by reduction of these nitro groups to the corresponding amino groups using appropriate reducing agents. This traditional synthetic route presents several challenges, particularly regarding regioselectivity and purification.

A standard procedure begins with the reaction of 4-nitrophthalic acid with resorcinol in a specific molar ratio (1:2) in an orthophosphoric acid medium. This reaction results in the formation of a mixture of 5- and 6-nitrofluorescein isomers, which serve as crucial intermediates for the corresponding aminofluoresceins.

The key reaction parameters for successful synthesis include:

ParameterOptimal ConditionFunction
Molar Ratio (4-nitrophthalic acid:resorcinol)1:2Ensures complete reaction
Orthophosphoric Acid Concentration90% (specific gravity 1.75 g/ml)Catalyzes condensation reaction
Temperature135°CPromotes formation of nitrofluorescein isomers
Reaction Time3.5 hoursEnsures complete formation of nitrofluorescein products

The reduction step traditionally employs either sodium sulfide in aqueous solution or catalytic hydrogenation. However, each reduction method presents distinct advantages and limitations. For example, reduction using hydrogen with W-2 Raney nickel catalyst has been shown to yield mixtures of 5-aminofluorescein and 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene, indicating unwanted side reactions. In contrast, a sodium sulfide-sodium hydrosulfide reduction system has demonstrated superior selectivity, reducing nitrofluorescein cleanly to aminofluorescein without reductive lactone cleavage.

Novel Catalytic Approaches for Regioselective Amination

Recent advances in synthetic methodology have introduced more sophisticated approaches to producing 6-aminofluorescein with enhanced regioselectivity. Palladium-catalyzed cross-coupling reactions represent a significant innovation in this domain, offering potential for direct and selective amination.

Fluorescein ditriflates have been demonstrated to undergo palladium-catalyzed C–N cross-coupling with various nitrogen nucleophiles, including amines, amides, and carbamates. While this approach has been primarily investigated for the synthesis of rhodamines, it presents a promising strategy that could be adapted for the regioselective synthesis of aminofluoresceins.

The catalytic system typically employs:

ComponentFunction
Pd(OAc)₂ or Pd₂(dba)₃Palladium source for catalysis
BINAP, XPhos, or XantphosLigands that influence reactivity and selectivity
Cs₂CO₃Base to facilitate coupling
Toluene or dioxaneSolvent medium

Catalyst loading represents a critical parameter in these reactions, with higher loadings (typically 20 mol% Pd and 30 mol% ligand) necessary to mitigate undesirable triflate hydrolysis. This approach potentially offers a more direct route to 6-aminofluorescein, bypassing the nitration-reduction sequence entirely.

Challenges in Isomeric Separation and Purification Techniques

One of the most significant challenges in 6-aminofluorescein production involves the separation of 5- and 6-substituted isomers. These positional isomers exhibit similar physicochemical properties, making their isolation in pure form particularly demanding.

A notable approach involves the formation of dipropionate derivatives, which exhibit distinct crystallization properties. According to patent RU2725666C1, the separation process can be achieved through the following steps:

  • Formation of nitrofluorescein dipropionates using propionic anhydride
  • Selective crystallization of 5-nitrofluorescein dipropionate
  • Purification of 6-nitrofluorescein dipropionate from the mother liquor
  • Reduction of individual isomeric dipropionates to corresponding aminofluoresceins

The process optimization reveals critical parameters for effective isomer separation:

ParameterOptimal ConditionOutcome
Propionic anhydride:isomer mixture8:1 ratioEnsures complete dipropionate formation
Crystallization TemperatureControlled coolingAffects isomer separation efficiency
Recrystallization SolventBenzene for 6-nitrofluorescein dipropionateEnhances purity
Reduction AgentSodium sulfide (molar ratio 3.3:1 to nitrofluorescein dipropionate)Ensures clean reduction

Historical methods have presented additional challenges. For instance, the hydrolysis of 5-nitrofluorescein diacetate using hot ethanol saturated with sodium hydroxide has been found to produce varying amounts of 5,5″-azoxydifluorescein alongside the desired 5-nitrofluorescein. Methodological refinements indicate that using methanol with sodium hydroxide yields pure 5- and 6-nitrofluorescein from the corresponding diacetates.

Solid-Phase Synthesis Strategies for Improved Yield Optimization

Solid-phase synthesis methodologies offer significant advantages for the production of fluorescein derivatives, including 6-aminofluorescein, particularly when incorporated into peptides or other biomolecules.

Fluorescein conjugation in solid-phase synthesis can be achieved through various approaches:

  • Direct incorporation of pre-formed 6-aminofluorescein during solid-phase synthesis
  • Post-synthetic labeling of resin-bound molecules with activated 6-aminofluorescein derivatives
  • Utilization of fluorescein-conjugated lysine monomers as building blocks

Fluorescein ethyl ester derivatives, such as 6-O-(carboxymethyl)fluorescein ethyl ester, have been employed to prepare fluorescent conjugates via N-hydroxysuccinimide activation. This approach enables the incorporation of fluorescein moieties into peptides and PNA oligomers during solid-phase synthesis, resulting in well-defined fluorescent products.

The solid-phase approach offers several advantages:

AdvantageOutcome
Site-specific labelingPrecise control over fluorophore position
Simplified purificationUnreacted reagents removed by simple washing
Compatibility with automated systemsScalable production potential
Protection from side reactionsMinimized formation of byproducts

A polymer support for the solid-phase synthesis of C-terminally labeled carboxylic acids utilizing aminofluorescein has been developed, enabling the efficient production of fluorophore-labeled peptides. This methodology streamlines the synthesis process and enhances product purity.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51649-83-3

Wikipedia

6-Aminofluorescein

Dates

Modify: 2023-09-15

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